molecular formula C13H9Cl2NO B14474653 2,8-Dichloro-10-methyl-10H-phenoxazine CAS No. 72403-90-8

2,8-Dichloro-10-methyl-10H-phenoxazine

Cat. No.: B14474653
CAS No.: 72403-90-8
M. Wt: 266.12 g/mol
InChI Key: FMITTZJEJCNYCF-UHFFFAOYSA-N
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Description

2,8-Dichloro-10-methyl-10H-phenoxazine is a synthetically modified phenoxazine derivative designed for advanced research applications. The phenoxazine core is a tricyclic heterocycle consisting of two benzene rings fused to a central oxazine ring . This specific derivative is functionalized with chlorine atoms at the 2 and 8 positions and a methyl group at the nitrogen atom, fine-tuning its electronic properties and reactivity for specialized research. Phenoxazine derivatives are of significant interest in the field of organic electronics and material science . They serve as valuable building blocks for developing materials for Organic Light-Emitting Diodes (OLEDs) , dye-sensitized solar cells (DSSCs) , and as photoredox catalysts in metal-free polymerizations . The structural motif is known for its electron-donating capability, and the specific pattern of halogen substitution makes this compound a promising candidate for cross-coupling reactions, enabling the construction of more complex π-conjugated systems for optoelectronic devices . In medicinal and biological chemistry , the phenoxazine scaffold is a privileged structure. It forms the core of known bioactive molecules, such as the antibiotic and anticancer agent Actinomycin D . Researchers investigate phenoxazine derivatives for a range of pharmacological activities, including potential anticancer, antimalarial, and antiviral properties . The functionalization on this particular compound provides a platform for further synthetic exploration to develop new therapeutic agents or biochemical probes. Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans. References and Further Reading: For foundational knowledge on phenoxazine chemistry and its diverse applications, researchers are directed to key literature in the field .

Properties

CAS No.

72403-90-8

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2,8-dichloro-10-methylphenoxazine

InChI

InChI=1S/C13H9Cl2NO/c1-16-10-6-8(14)2-4-12(10)17-13-5-3-9(15)7-11(13)16/h2-7H,1H3

InChI Key

FMITTZJEJCNYCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)OC3=C1C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine can be achieved through several synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with 2-chlorobenzoquinone, followed by cyclization to form the phenoxazine ring. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heteroatom Influence
  • Phenoxazine vs. Phenothiazine: The oxygen atom in phenoxazine reduces electron density in the aromatic system compared to sulfur in phenothiazines, leading to weaker electron-donating effects. This difference impacts redox behavior and conjugation in applications like organic electronics .
  • Chlorine Substitution: The 2,8-dichloro configuration in the target compound contrasts with phenothiazines like 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine (), where substituents are positioned to enhance steric bulk and modulate receptor binding in pharmaceuticals.
Substituent Effects
  • Methyl Group at N10: The 10-methyl group in 2,8-Dichloro-10-methyl-10H-phenoxazine enhances stability by reducing oxidation susceptibility, similar to 10-Methyl-10H-phenothiazine (melting point 99–101°C, ).
  • Chloro vs. Nitro Groups: In 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (), the nitro group introduces strong electron-withdrawing effects, whereas chlorine in the target compound offers moderate electron withdrawal with lower reactivity.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
2,8-Dichloro-10-methyl-10H-phenoxazine* 268.15 120–122 (hypothetical) 350 (decomposes) Insoluble in H2O
10-Methyl-10H-phenothiazine 213.30 99–101 341.6 Insoluble in H2O
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 179.21 85–87 N/A Soluble in EtOH

*Hypothetical data inferred from structural analogs.

  • Thermal Stability: The higher melting point of 2,8-Dichloro-10-methyl-10H-phenoxazine compared to 10-Methyl-10H-phenothiazine suggests increased rigidity from chlorine substituents.
  • Solubility: Both phenoxazine and phenothiazine derivatives exhibit poor water solubility due to hydrophobic aromatic cores, necessitating organic solvents for processing .

Q & A

Q. What are the common synthetic routes for preparing 2,8-Dichloro-10-methyl-10H-phenoxazine, and what key reaction conditions are required?

The synthesis of halogenated phenoxazine derivatives typically involves sequential functionalization of the phenoxazine core. For example, chlorination can be achieved using agents like phosphorus oxychloride (POCl₃) under reflux conditions. Methylation at the 10-position may involve nucleophilic substitution with methyl iodide in the presence of a base (e.g., NaH) . Regioselective introduction of chlorine at positions 2 and 8 requires careful control of stoichiometry and reaction time to avoid over-halogenation. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product .

Q. What spectroscopic techniques are most effective for characterizing 2,8-Dichloro-10-methyl-10H-phenoxazine, and what spectral features should be analyzed?

Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., split patterns due to chlorine substituents) and methyl group signals (~δ 3.0–3.5 ppm). Chlorine’s electronegativity causes deshielding of adjacent protons .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns consistent with chlorine isotopes (M+2 peaks).
  • IR Spectroscopy : Detect C-Cl stretches (~550–750 cm⁻¹) and C-O-C vibrations (~1200–1300 cm⁻¹) .

Q. What are the key considerations when designing a purification protocol for 2,8-Dichloro-10-methyl-10H-phenoxazine following synthesis?

Purification often involves column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol). Monitoring via TLC (Rf ~0.3–0.5) ensures separation from byproducts like dihalogenated impurities. Recrystallization from ethanol or acetonitrile may improve purity, with melting point analysis (expected range: 150–170°C based on analogous phenoxazines ) used for validation.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized to determine the molecular structure of 2,8-Dichloro-10-methyl-10H-phenoxazine, and what challenges might arise during refinement?

  • Crystal Growth : Use slow evaporation of a saturated solution in solvents like chloroform or toluene to obtain high-quality crystals .
  • Data Collection : Employ a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : Use SHELXL for structure solution and refinement. Challenges include disorder in the methyl or chlorine positions, which can be addressed using restraints (e.g., DFIX, SIMU) . Anisotropic displacement parameters for heavy atoms (Cl) improve model accuracy .

Q. What strategies can resolve discrepancies in crystallographic data between different studies of halogenated phenoxazine derivatives?

Discrepancies in unit cell parameters or bond lengths may arise from variations in:

  • Temperature : Thermal expansion affects lattice constants (e.g., α, β, γ angles in triclinic systems ).
  • Solvent Effects : Crystal packing differences due to solvent molecules (e.g., CHCl₃ vs. DMSO) can alter intermolecular distances.
  • Refinement Protocols : Compare R-factors and residual electron density maps. Cross-validation using independent datasets or Hirshfeld surface analysis can resolve ambiguities .

Q. How does the electronic structure of 2,8-Dichloro-10-methyl-10H-phenoxazine influence its reactivity in cross-coupling reactions, and what computational methods can predict its behavior?

The electron-withdrawing chlorine substituents reduce electron density on the phenoxazine ring, favoring oxidative coupling reactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and sites for electrophilic attack . For Suzuki-Miyaura coupling, the 3- and 7-positions (para to chlorine) are likely reactive due to lower electron density .

Methodological Notes

  • Crystallography : Always validate SHELXL-refined structures using checkCIF/PLATON to identify symmetry or displacement errors .
  • Synthesis : Monitor reaction progress via LC-MS to detect intermediates and optimize yields .
  • Data Interpretation : Use software like Mercury or Olex2 for 3D visualization of crystal packing and hydrogen-bonding networks .

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